![molecular formula C7H6N2S B13096534 5H-Thiopyrano[2,3-d]pyrimidine CAS No. 254-72-8](/img/structure/B13096534.png)
5H-Thiopyrano[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Thiopyrano[2,3-d]pyrimidine: is a heterocyclic compound that features a fused ring system consisting of a thiopyrano ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Thiopyrano[2,3-d]pyrimidine typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a three-carbon unit reacts with a three-carbon unit containing a sulfur atom. Another approach is the [4+2] cyclization, which involves a four-carbon unit reacting with a two-carbon unit .
Industrial Production Methods: Industrial production of this compound can be achieved through multi-step synthesis involving the preparation of intermediate compounds followed by cyclization. The use of photochemical methods, such as visible light-mediated reactions with organic dyes like eosin Y, has been explored for more sustainable and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 5H-Thiopyrano[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: 5H-Thiopyrano[2,3-d]pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial in cell growth and proliferation .
Medicine: The compound has shown promise in preclinical studies as an anticancer agent. It exhibits cytotoxicity against various cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) .
Industry: In the industrial sector, this compound derivatives are explored for their potential use in the development of new pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 5H-Thiopyrano[2,3-d]pyrimidine involves the inhibition of key enzymes in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival. By inhibiting PI3K kinase, the compound effectively blocks the conduction of signaling pathways, leading to reduced cancer cell growth and proliferation .
Comparaison Avec Des Composés Similaires
4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine: This compound also targets the PI3K/Akt/mTOR pathway and exhibits similar anticancer properties.
2-Thioxopyrimidines: These compounds share the thiopyrimidine core and exhibit diverse biological activities, including antioxidant and antimicrobial properties.
Uniqueness: 5H-Thiopyrano[2,3-d]pyrimidine stands out due to its unique fused ring system, which provides a distinct scaffold for chemical modifications. This structural uniqueness allows for the exploration of new derivatives with potentially enhanced biological activities .
Propriétés
Numéro CAS |
254-72-8 |
|---|---|
Formule moléculaire |
C7H6N2S |
Poids moléculaire |
150.20 g/mol |
Nom IUPAC |
5H-thiopyrano[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6N2S/c1-2-6-4-8-5-9-7(6)10-3-1/h1,3-5H,2H2 |
Clé InChI |
AJZAXBNTNLBZGA-UHFFFAOYSA-N |
SMILES canonique |
C1C=CSC2=NC=NC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



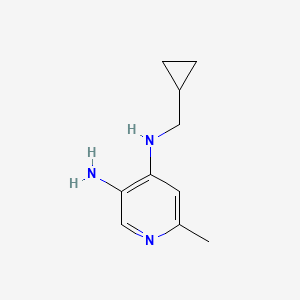
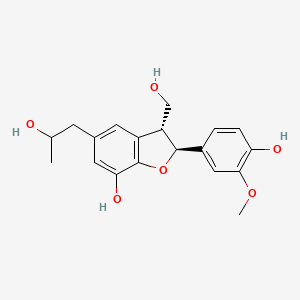
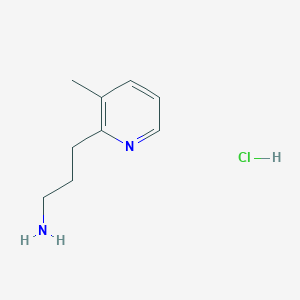
![Methyl 4-(((6-chloro-5-fluoro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate](/img/structure/B13096474.png)
![6-(Pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylic acid](/img/structure/B13096478.png)
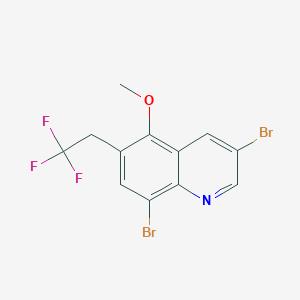
![Isoxazolo[5,4-d]pyrimidin-4(5h)-one](/img/structure/B13096488.png)
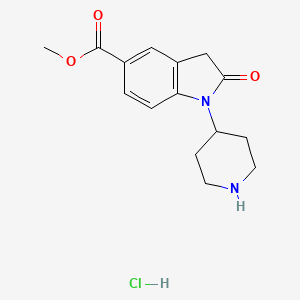

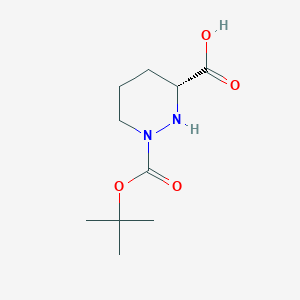
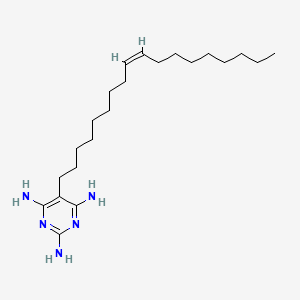
![4h-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyridine](/img/structure/B13096514.png)
![5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13096530.png)
